molecular formula C22H24ClNO B10849709 2-(3-chlorophenyl)-1-(2-methyl-1-pentyl-1H-indol-3-yl)ethanone CAS No. 864445-57-8

2-(3-chlorophenyl)-1-(2-methyl-1-pentyl-1H-indol-3-yl)ethanone

Cat. No.: B10849709
CAS No.: 864445-57-8
M. Wt: 353.9 g/mol
InChI Key: IVDPZBGEPKPWGK-UHFFFAOYSA-N
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Description

JWH-303: is a synthetic cannabinoid belonging to the naphthoylindole family. These compounds are known for their ability to mimic the effects of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. JWH-303, like other synthetic cannabinoids, binds to cannabinoid receptors in the brain and other organs, producing effects similar to those of natural cannabinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of JWH-303 typically involves the reaction of 1-naphthoyl chloride with 1-pentyl-1H-indole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: : Industrial production of JWH-303 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: : JWH-303 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions using specific reagents.

Common Reagents and Conditions: : Common reagents used in the reactions of JWH-303 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are usually carried out in organic solvents such as dichloromethane or ethanol .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of JWH-303 can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds: : JWH-018, JWH-073, and JWH-250 are some of the compounds similar to JWH-303. These compounds also belong to the naphthoylindole family and share similar chemical structures and pharmacological properties .

Uniqueness: : What sets JWH-303 apart from other similar compounds is its specific binding affinity and selectivity for cannabinoid receptors. This unique property makes it a valuable tool in scientific research for studying the effects of synthetic cannabinoids .

Properties

864445-57-8

Molecular Formula

C22H24ClNO

Molecular Weight

353.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-(2-methyl-1-pentylindol-3-yl)ethanone

InChI

InChI=1S/C22H24ClNO/c1-3-4-7-13-24-16(2)22(19-11-5-6-12-20(19)24)21(25)15-17-9-8-10-18(23)14-17/h5-6,8-12,14H,3-4,7,13,15H2,1-2H3

InChI Key

IVDPZBGEPKPWGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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